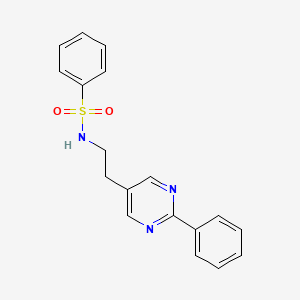

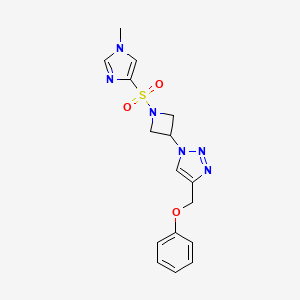

N-(2-(2-phenylpyrimidin-5-yl)ethyl)benzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

While there isn’t specific information on the synthesis of “N-(2-(2-phenylpyrimidin-5-yl)ethyl)benzenesulfonamide”, there are studies on the synthesis of related benzenesulfonamide derivatives . For instance, one study described the synthesis of new aryl thiazolone–benzenesulfonamides as well as their carbonic anhydrase IX inhibitory effect .Aplicaciones Científicas De Investigación

Antibacterial and Antimicrobial Agents

N-(2-(2-phenylpyrimidin-5-yl)ethyl)benzenesulfonamide has been investigated for its antibacterial and antimicrobial properties. Researchers have explored its potential as a novel sulfonamide derivative with improved efficacy against bacterial infections. By inhibiting bacterial enzymes involved in folate synthesis, this compound may serve as a promising candidate for developing new antibiotics .

Antifibrotic Activity

In recent studies, N-(2-(2-phenylpyrimidin-5-yl)ethyl)benzenesulfonamide derivatives have demonstrated anti-fibrotic activity. Some of these compounds exhibit better anti-fibrotic effects than existing drugs like Pirfenidone. Researchers are particularly interested in compounds such as ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate .

Heterocyclic Drug Design

The compound’s heterocyclic structure, containing both nitrogen and oxygen atoms, makes it valuable for drug design. Oxazepine derivatives, including N-(2-(2-phenylpyrimidin-5-yl)ethyl)benzenesulfonamide, have been explored as convulsant drugs for conditions like schizophrenia and epilepsy. Their unique properties contribute to their potential therapeutic applications .

Anti-Inflammatory Agents

Researchers have investigated the anti-inflammatory potential of N-(2-(2-phenylpyrimidin-5-yl)ethyl)benzenesulfonamide. By modulating inflammatory pathways, this compound may offer novel strategies for managing inflammatory diseases. Further studies are needed to explore its efficacy and safety .

Antitumoral Properties

Some N-(2-(2-phenylpyrimidin-5-yl)ethyl)benzenesulfonamide derivatives have shown promise as antitumoral agents. Their ability to inhibit tumor growth and proliferation makes them interesting candidates for cancer therapy. Mechanistic studies are ongoing to understand their precise mode of action .

Anxiolytic and Muscle Relaxant Effects

The compound’s structural similarity to diazepam (Valium) suggests potential anxiolytic and muscle relaxant effects. Diazepam, a benzodiazepine, is commonly used to manage anxiety and muscle spasms. Researchers explore whether N-(2-(2-phenylpyrimidin-5-yl)ethyl)benzenesulfonamide derivatives could offer similar benefits .

Direcciones Futuras

The future directions for the study of “N-(2-(2-phenylpyrimidin-5-yl)ethyl)benzenesulfonamide” and related compounds could include further exploration of their potential therapeutic applications, such as their use as antiproliferative agents . Additionally, more research could be done to fully understand their mechanisms of action and to optimize their synthesis processes.

Propiedades

IUPAC Name |

N-[2-(2-phenylpyrimidin-5-yl)ethyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O2S/c22-24(23,17-9-5-2-6-10-17)21-12-11-15-13-19-18(20-14-15)16-7-3-1-4-8-16/h1-10,13-14,21H,11-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHZOXHRWJANBJL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC=C(C=N2)CCNS(=O)(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(2-phenylpyrimidin-5-yl)ethyl)benzenesulfonamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

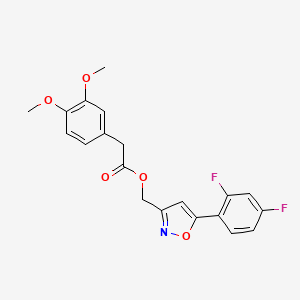

![2-methoxy-N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)acetamide](/img/structure/B2699099.png)

![N-(3-cyanophenyl)-2-(2-(naphthalen-1-yl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide](/img/structure/B2699100.png)

![5-Fluoro-6-nitrobenzo[d]oxazole](/img/structure/B2699101.png)

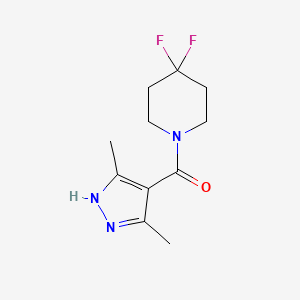

![Tert-butyl 8-benzyl-7-oxo-5-oxa-2,8-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B2699111.png)

![6-(2-Hydroxyethyl)-5-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2699117.png)

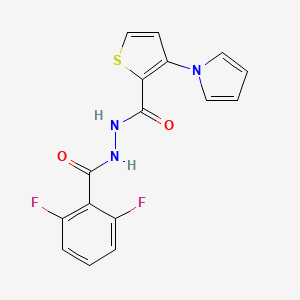

![2-((3-(4-chlorophenyl)-2,4-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-1-yl)methyl)benzonitrile](/img/no-structure.png)